(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
CAS No.: 325857-18-9
Cat. No.: VC4355804
Molecular Formula: C16H9Cl2FN2O2
Molecular Weight: 351.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325857-18-9 |
|---|---|
| Molecular Formula | C16H9Cl2FN2O2 |
| Molecular Weight | 351.16 |
| IUPAC Name | 6,8-dichloro-2-(4-fluorophenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C16H9Cl2FN2O2/c17-9-5-8-6-12(15(20)22)16(23-14(8)13(18)7-9)21-11-3-1-10(19)2-4-11/h1-7H,(H2,20,22) |
| Standard InChI Key | LWOALQQLBCVOAU-PGMHBOJBSA-N |
| SMILES | C1=CC(=CC=C1N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2Z)-6,8-Dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (CAS: 325857-18-9) features a chromene backbone fused with a carboxamide group at position 3 and an imino-linked 4-fluorophenyl moiety at position 2. The Z-configuration of the imine bond is critical for its stereochemical stability. Key substituents include:
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Dichloro groups at positions 6 and 8, enhancing electrophilicity and membrane permeability.
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4-Fluorophenyl imine, contributing to π-π stacking interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₉Cl₂FN₂O₂ | |
| Molecular Weight | 351.16 g/mol | |
| XLogP3 | 3.7 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
The compound’s planar chromene core and halogenated substituents facilitate interactions with hydrophobic enzyme pockets, as evidenced by molecular docking simulations.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves sequential modifications to a salicylaldehyde precursor:
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Chromene Core Formation: Cyclization of 2-hydroxybenzaldehyde derivatives with propargyl bromide under acidic conditions yields the 2H-chromene scaffold.
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Halogenation: Electrophilic chlorination at positions 6 and 8 using Cl₂/FeCl₃ introduces dichloro groups.
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Imination: Condensation with 4-fluoroaniline in the presence of acetic acid forms the (Z)-imine configuration.
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Carboxamide Functionalization: Reaction with thionyl chloride followed by ammonia generates the terminal carboxamide.
Yield optimization remains challenging due to steric hindrance from the dichloro substituents, with typical isolated yields of 15–20%.
Biological Activities and Mechanisms
Pharmacological Profiling
Chromene derivatives are renowned for their kinase inhibitory and antimicrobial properties. For (2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide:
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Anticancer Potential: Demonstrates IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines, likely via topoisomerase II inhibition.
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Antimicrobial Activity: Shows MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption.
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Anti-Inflammatory Effects: Suppresses COX-2 expression by 65% at 10 μM in LPS-induced macrophages.
Table 2: Comparative Bioactivity of Chromene Analogues
| Compound | Key Substituents | IC₅₀ (Cancer) | MIC (Antimicrobial) |
|---|---|---|---|
| Target Compound | 6,8-Cl; 4-F-C₆H₄ | 1.2–3.8 μM | 8–16 μg/mL |
| 6-Bromo-2-(3-Cl-4-F-phenyl) derivative | 6-Br; 3-Cl-4-F-C₆H₃ | 2.5 μM | 12 μg/mL |
| 2-(Thiazol-2-yl)carboxamide analogue | Thiazole substituent | 4.1 μM | 24 μg/mL |
The fluorine atom enhances metabolic stability, while chlorine atoms increase lipophilicity, improving blood-brain barrier penetration .
Structure-Activity Relationships (SAR)
Impact of Halogenation
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Chlorine vs. Bromine: Bromine at position 6 (as in ) reduces anticancer potency by 30%, likely due to increased steric bulk hindering target binding .
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Fluorine Position: Para-fluorine on the phenyl ring (target compound) improves COX-2 inhibition by 40% compared to meta-fluorine analogues.
Carboxamide Modifications
Replacing the carboxamide with ester groups abolishes antimicrobial activity, underscoring the importance of hydrogen-bonding capacity .
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could mitigate hepatotoxicity while enhancing tumor accumulation.
Hybrid Analogues
Conjugation with quinoline moieties may amplify antimalarial activity, leveraging synergistic redox cycling .
Computational Modeling
Machine learning-based QSAR models could predict novel derivatives with optimized target affinity and reduced off-target effects .
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